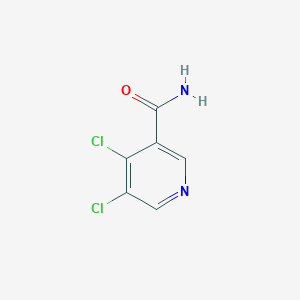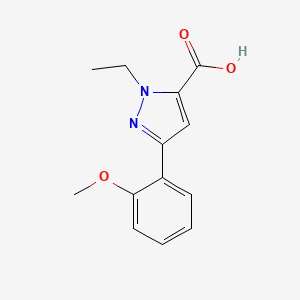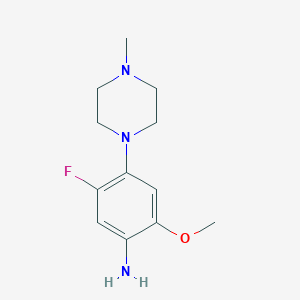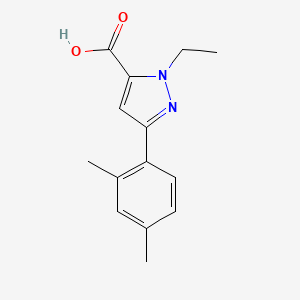
5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “5-(2,4-Dimethyl-phenyl)” part suggests a phenyl group (a functional group with the formula -C6H5) attached to the pyrazole at the 5th position, with methyl groups (-CH3) at the 2nd and 4th positions of the phenyl group . The “2-ethyl” indicates an ethyl group (-CH2CH3) attached at the 2nd position of the pyrazole . The “3-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 3rd position of the pyrazole .
Molecular Structure Analysis
The molecular structure would be based on the pyrazole ring, with the various groups attached at the positions indicated by the numbers in the name. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As for the chemical reactions, pyrazoles can undergo a variety of reactions, including substitutions and additions, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. These could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .科学的研究の応用
Medicine: Antidepressant Synthesis
This compound has potential applications in the synthesis of antidepressant molecules. The structural motifs present in this compound can be utilized in metal-catalyzed reactions to create key intermediates for tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression .
Agriculture: Pesticide Analysis
In agriculture, derivatives of this compound could be used in the development of sensitive electrochemical methods for the detection of pesticides like amitraz. Such methods can enhance food safety by ensuring agricultural products are free from harmful residues .
Material Science: UV Stabilizers
The molecular structure of this compound suggests it could be useful in creating analogs of UV stabilizers like Tinuvin® P. These stabilizers protect materials from degradation caused by ultraviolet light, which is particularly valuable in plastics and automotive coatings .
Environmental Science: Pollution Monitoring
Compounds with similar structures have been used in environmental science to monitor pollution levels. This particular compound could be applied in the development of new sensors or assays for detecting environmental contaminants .
Biochemistry: Enzyme Inhibition
The compound’s structure is conducive to binding with enzymes, making it a candidate for studying enzyme inhibition. This can be particularly useful in understanding metabolic pathways and designing inhibitors for enzymes involved in disease processes .
Pharmacology: Drug Development
In pharmacology, the compound could be used as a precursor in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications .
作用機序
Target of Action
Similar compounds have been associated with the modulation of neurotransmitter systems, particularly the serotonergic system .
Mode of Action
For instance, some compounds can act as selective serotonin reuptake inhibitors (SSRIs), which increase the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell .
Biochemical Pathways
Related compounds have been shown to influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is often associated with depressive disorders .
Result of Action
Related compounds have been associated with significant improvements in depressive symptoms, suggesting potential neuromodulatory effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2,4-dimethylphenyl)-2-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-16-13(14(17)18)8-12(15-16)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTSDLGNABTIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=C(C=C(C=C2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

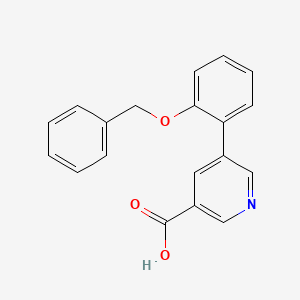


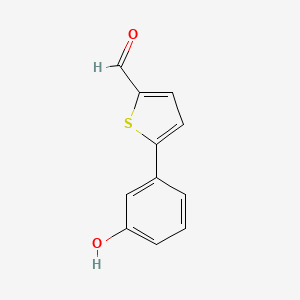




![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)
